![molecular formula C16H22N2O2 B4058818 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide
Descripción general
Descripción
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first developed in the late 1990s as a potential treatment for various neurological disorders, including anxiety, depression, and schizophrenia. Since then, MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- KCNQ2 Potassium Channel Activation: A derivative, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, has been synthesized as an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant activity in a rat model of migraine by reducing cortical spreading depressions induced by potassium chloride (Yong-Jin Wu et al., 2003).
Material Science Applications
- Stimuli-responsive Polymers: New ionizable monomers derived from morpholine, such as N-ethyl morpholine metacrylate (EMM), have been synthesized and polymerized, leading to materials suitable for smart hydrogels in drug delivery and tissue engineering, showcasing the compound's role in developing responsive polymeric systems (D. Velasco et al., 2008).
Organic Chemistry Applications
Cationic Diblock Copolymer Synthesis
2-(Dimethylamino)ethyl methacrylate (DMA) has been copolymerized with 2-(N-morpholino)ethyl methacrylate (MEMA), resulting in novel cationic diblock copolymers that exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting the compound's utility in advanced polymer design (V. Bütün et al., 2001).
Drug Metabolism Studies
Research on the metabolism mechanism of a similar compound by CYP3A4 Cytochrome, using density functional theory calculations, provides insights into drug metabolism processes, emphasizing the compound's relevance in pharmacokinetics and drug design (A. Shaikh et al., 2007).
Propiedades
IUPAC Name |
(E)-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-14(13-15-5-3-2-4-6-15)16(19)17-7-8-18-9-11-20-12-10-18/h2-6,13H,7-12H2,1H3,(H,17,19)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJYCOUEZUIOC-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)
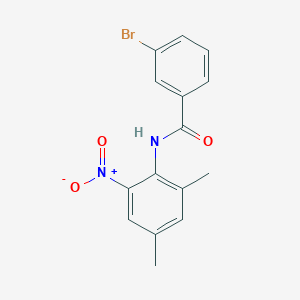
![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
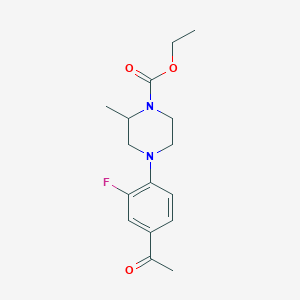
![N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B4058775.png)
![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)

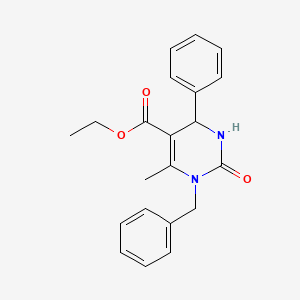
![2-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B4058796.png)
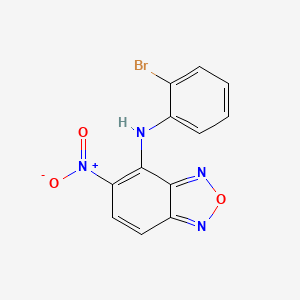
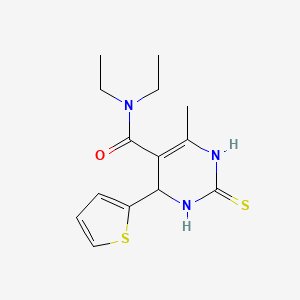
![2-(4-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B4058841.png)
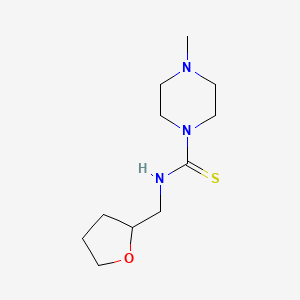
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide](/img/structure/B4058849.png)